4-Nitro-2-pyrrol-1-ylbenzoic acid
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Overview
Description
BENZOIC ACID,4-NITRO-2-(1H-PYRROL-1-YL)-: is a heterocyclic compound that serves as a versatile building block in organic synthesis. It is known for its unique structure, which includes a benzoic acid moiety substituted with a nitro group and a pyrrole ring. This compound is utilized in various fields, including medicinal chemistry, material science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID,4-NITRO-2-(1H-PYRROL-1-YL)- typically involves the condensation of 4-nitrobenzoic acid with pyrrole under specific conditions. One common method includes the use of a copper (II) ferrite catalyst and potassium tert-butylate in N,N-dimethylformamide (DMF) at 155°C for 24 hours under an inert atmosphere . The reaction yields the desired product with a high degree of purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures and environmental considerations are also crucial in industrial settings to ensure sustainable and safe manufacturing practices.
Chemical Reactions Analysis
Types of Reactions: BENZOIC ACID,4-NITRO-2-(1H-PYRROL-1-YL)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Condensation: The carboxylic acid group can react with amines to form amides or with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Condensation: Dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Major Products Formed:
Reduction of the nitro group: 4-amino-2-(1H-pyrrol-1-yl)benzoic acid.
Substitution on the pyrrole ring: Various halogenated derivatives.
Condensation reactions: Amides and esters of the benzoic acid moiety.
Scientific Research Applications
BENZOIC ACID,4-NITRO-2-(1H-PYRROL-1-YL)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and polymers due to its stable and reactive nature.
Mechanism of Action
The mechanism of action of BENZOIC ACID,4-NITRO-2-(1H-PYRROL-1-YL)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It may inhibit or activate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-(2,5-Dimethylpyrrol-1-yl)benzoic acid: Contains additional methyl groups on the pyrrole ring, affecting its steric and electronic properties.
Uniqueness: BENZOIC ACID,4-NITRO-2-(1H-PYRROL-1-YL)- is unique due to the presence of both a nitro group and a pyrrole ring, which confer distinct reactivity and biological activity. This combination allows for diverse applications and makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
66940-03-2 |
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Molecular Formula |
C11H8N2O4 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
4-nitro-2-pyrrol-1-ylbenzoic acid |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)9-4-3-8(13(16)17)7-10(9)12-5-1-2-6-12/h1-7H,(H,14,15) |
InChI Key |
NNVIDGFTONEVTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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